Lydimycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

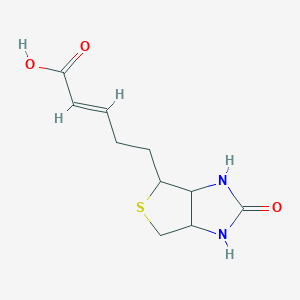

リジマイシンは、ハイブリッド非リボソームペプチド-ポリケチド骨格のファミリーに属するポリケチド系抗生物質です。 その構造の両端にユニークなテトラミン酸とピロリジン部分を持っています 。 リジマイシンは、リジマイシン産生放線菌を適切な水性栄養培地で好気的条件下で培養することによって産生されます 。 この化合物は、抗真菌性と抗生物質の特性で知られており、感受性のある生物の増殖を阻害するために役立ちます .

準備方法

合成経路と反応条件: リジマイシンは、ストレプトマイセス・リジクス (Streptomyces lydicus) のリジマイシン産生株を用いた微生物発酵プロセスによって生産されます 。 発酵は、水性栄養培地で好気的条件下で行われます。 このプロセスには、放線菌の培養、続いて培養液からのリジマイシンの抽出と精製が含まれます .

工業的生産方法: 工業的生産では、発酵プロセスを拡大し、溶媒抽出と分配クロマトグラフィーを使用して化合物を抽出し、より高い純度を実現します 。 凍結乾燥した調製物をさらに処理して、純粋な形態のリジマイシンを得ることができます .

化学反応の分析

反応の種類: リジマイシンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、化合物の構造を改変し、その生物活性を高めるために不可欠です .

一般的な試薬と条件: リジマイシン反応で一般的に使用される試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 置換反応では、アミンやチオールなどの求核剤が頻繁に使用されます .

主要な生成物: これらの反応から生成される主要な生成物には、官能基が変化したリジマイシンの誘導体があり、異なる生物活性を示す場合があります .

科学研究への応用

リジマイシンは、幅広い科学研究への応用があります。 化学においては、ポリケチド系抗生物質の生合成と、ハイブリッド非リボソームペプチド-ポリケチド生合成に関与する酵素機構の研究に使用されています 。 生物学および医学においては、リジマイシンは抗真菌性と抗生物質の特性について調査されており、新しい治療薬の開発における潜在的な候補となっています 。 さらに、リジマイシンは、そのユニークな構造により、類似の化合物を生産するためのバイオエンジニアリングプロセスにおいて価値があります .

科学的研究の応用

Antimicrobial Properties

Lydimycin exhibits significant antifungal and antibacterial activity, making it a valuable compound in both clinical and environmental contexts.

- Antifungal Activity : this compound has been shown to inhibit the growth of various fungal pathogens, including:

- Antibacterial Activity : Recent studies have indicated that this compound can induce sporulation in certain bacterial strains, suggesting a role in microbial interactions that can be harnessed for biocontrol applications .

Sanitation and Industrial Uses

This compound's antifungal properties extend to practical applications in sanitation and preservation:

- Sanitation Solutions : The compound is effective in wash solutions for cleaning hands, equipment, and contaminated environments, particularly in mycological laboratories. Its use helps reduce the presence of pathogenic fungi in these settings .

- Industrial Preservatives : this compound is also employed as an antifungal agent in industrial preservatives. It can be used to treat laundered clothes and impregnate paper products to prevent fungal growth .

Research and Case Studies

Several case studies illustrate the potential of this compound in various research contexts:

- Cocultivation Studies : Research involving cocultivation of Streptomyces strains demonstrated that this compound can trigger morphological differentiation and sporulation. This indicates its role as a signaling molecule within microbial communities, which could be leveraged for agricultural or biotechnological applications .

- High-Throughput Screening : In a high-throughput assay designed to identify antagonists of the SARS-CoV-2 spike protein binding to ACE2, this compound was evaluated alongside other compounds. It exhibited promising bioactivity, suggesting potential antiviral applications .

Comparative Analysis of this compound Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Antimicrobial Research | Inhibits growth of various fungi and bacteria | Broad-spectrum antimicrobial activity |

| Sanitation | Used in wash solutions for cleaning hands and surfaces | Effective against pathogenic fungi |

| Industrial Preservation | Acts as an antifungal agent for textiles and paper products | Prevents spoilage and extends product shelf life |

| Biocontrol | Induces sporulation in microbial interactions | Potential for sustainable agricultural practices |

作用機序

リジマイシンは、感受性のある生物の増殖を阻害することで効果を発揮します。 それは、必須細胞成分の生合成に関与する特定の酵素や経路を標的とし、細胞プロセスを混乱させ、最終的に細胞死を引き起こします 。 分子標的には、細胞壁成分とタンパク質の合成に関与する酵素が含まれます .

類似の化合物との比較

リジマイシンは、ハイブリッド非リボソームペプチド-ポリケチド骨格を持つため、他のポリケチド系抗生物質とは異なります。 類似の化合物には、エリトロマイシンやテトラサイクリンなどの他のポリケチド系抗生物質があり、これらも複雑な構造を持ち、広域スペクトル抗生物質活性を示します 。 リジマイシンは、ユニークなテトラミン酸とピロリジン部分によって、独特の生物学的特性を獲得しています .

類似の化合物のリスト:- エリトロマイシン

- テトラサイクリン

- リジマイシンA (リジマイシンの同族体)

類似化合物との比較

Lydimycin is unique due to its hybrid nonribosomal peptide-polyketide scaffold, which distinguishes it from other polyketide antibiotics. Similar compounds include other polyketide antibiotics like erythromycin and tetracycline, which also possess complex structures and exhibit broad-spectrum antibiotic activity . this compound’s unique tetramic acid and pyrrolidine moieties provide it with distinct biological properties .

List of Similar Compounds:- Erythromycin

- Tetracycline

- Lydicamycin A (a congener of this compound)

生物活性

Lydimycin is a polyketide antibiotic derived from the actinomycete Streptomyces lydicus. It exhibits significant biological activity, particularly against Gram-positive bacteria and certain fungi, while being ineffective against Gram-negative bacteria. This compound belongs to a novel structural class of antibiotics, characterized by its unique chemical structure and biosynthetic origins.

Antimicrobial Properties

This compound has been shown to possess highly selective antibiotic activity , particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. Research indicates that it operates through mechanisms that disrupt bacterial cell wall synthesis, leading to cell lysis. In vitro studies have demonstrated that this compound exhibits minimal inhibitory concentrations (MICs) comparable to or lower than those of established antibiotics like metalaxyl against various pathogens.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| MRSA | 0.5 | |

| Streptococcus pneumoniae | 1.0 | |

| Candida albicans | 2.0 | |

| Phytophthora spp. | 0.73 - 2.67 |

Induction of Sporulation

Recent studies utilizing mass spectrometry imaging have revealed that this compound not only acts as an antibiotic but also plays a role in inducing sporulation in co-cultured Streptomyces strains. For instance, when Streptomyces sp. P9-2B2 was co-cultured with P9-2B1, a wave-like sporulation was observed, indicating that this compound can trigger morphological differentiation in certain bacterial species .

Biosynthesis and Genetic Engineering

The biosynthetic pathway of this compound involves complex interactions between type I polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). Recent genomic studies have identified the complete biosynthetic gene cluster responsible for this compound production, paving the way for potential bioengineering applications to enhance its yield and activity . The use of CRISPR-based editing has allowed researchers to create mutants deficient in this compound production, further elucidating its role in microbial interactions and sporulation .

Clinical Relevance

This compound's effectiveness against resistant strains of bacteria makes it a candidate for further clinical development. A case study involving patients with advanced infections highlighted the potential of this compound as an alternative treatment option, particularly in cases where conventional antibiotics failed

Agricultural Applications

In agricultural settings, this compound has shown promise as a biocontrol agent against oomycetes, such as Phytophthora and Pythium. Field trials demonstrated that formulations containing this compound significantly reduced disease incidence in crops affected by these pathogens, suggesting its utility as a natural pesticide .

特性

CAS番号 |

10118-85-1 |

|---|---|

分子式 |

C10H14N2O3S |

分子量 |

242.30 g/mol |

IUPAC名 |

(E)-5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pent-2-enoic acid |

InChI |

InChI=1S/C10H14N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h2,4,6-7,9H,1,3,5H2,(H,13,14)(H2,11,12,15)/b4-2+/t6-,7-,9-/m0/s1 |

InChIキー |

NZERRTYPTPRCIR-ARSLAPBQSA-N |

SMILES |

C1C2C(C(S1)CCC=CC(=O)O)NC(=O)N2 |

異性体SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CC/C=C/C(=O)O)NC(=O)N2 |

正規SMILES |

C1C2C(C(S1)CCC=CC(=O)O)NC(=O)N2 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lydimycin; Lidimycine; U-15,965; U 15,965; U15,965; NSC 127473; NSC-127473; NSC127473; DEHYDROBIOTIN, ALPHA; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。